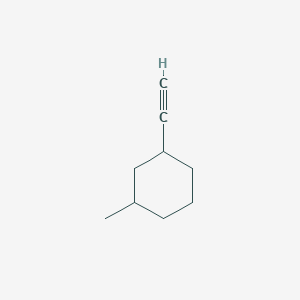

1-Ethynyl-3-methylcyclohexane

Description

1-Ethynyl-3-methylcyclohexane is a cyclohexane derivative with an ethynyl (-C≡CH) group at position 1 and a methyl (-CH3) group at position 3. Its molecular formula is C9H14, with an average molecular mass of 122.211 g/mol and a monoisotopic mass of 122.10955 g/mol . The compound lacks defined stereocenters, but its synthesis may yield a mixture of diastereomers due to substituent positioning on the cyclohexane ring . Key identifiers include the CAS number 1564887-06-4 and ChemSpider ID 34208474 . Limited physical property data (e.g., boiling point, density) are publicly available, indicating a need for further experimental characterization .

The ethynyl group imparts distinct reactivity, enabling participation in alkyne-specific reactions (e.g., cycloadditions, Sonogashira coupling), while the methyl group contributes to steric effects. This combination makes the compound valuable in organic synthesis and materials science, though its applications remain understudied compared to simpler analogs.

Properties

IUPAC Name |

1-ethynyl-3-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-3-9-6-4-5-8(2)7-9/h1,8-9H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAYQYPDQGAETO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-methylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with 1-methylcyclohexanol, the hydroxyl group can be converted to a leaving group, followed by substitution with an ethynyl group under appropriate conditions.

Industrial Production Methods: In an industrial setting, the production of 1-ethynyl-3-methylcyclohexane may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of ethynyl groups to cyclohexane derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-methylcyclohexane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

1-Ethynyl-3-methylcyclohexane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-ethynyl-3-methylcyclohexane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the ethynyl group is converted to a carbonyl group through the addition of oxygen atoms. In reduction reactions, the triple bond is hydrogenated to form single or double bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Methylcyclohexane (CAS 108-87-2)

1-Ethyl-3-methylcyclohexane (CAS 3728-55-0)

- Molecular Formula : C9H18 .

- Molecular Weight : 126.24 g/mol .

- Isomerism : Exists as a mixture of cis- and trans-diastereomers due to substituent positions on the cyclohexane ring .

- Reactivity : Similar to methylcyclohexane but with increased steric hindrance from the ethyl group, slowing reaction kinetics .

1-Methylcyclohexanol (CAS 590-67-0)

- Molecular Formula : C7H14O .

- Molecular Weight : 114.19 g/mol .

- Physical Properties : Boiling point = 155°C , density = 0.9251 g/cm³ .

- Reactivity : Polar hydroxyl (-OH) group enables hydrogen bonding, increasing solubility in polar solvents and participation in acid-base reactions .

Functional Group Analogs

Methyl 1-Methylcyclohexyl Ether

Methyl 1-Methylcyclohexaneacetate

- Molecular Formula : C10H18O2 .

- Reactivity: Ester group enables hydrolysis to carboxylic acids, a feature absent in non-oxygenated analogs like 1-Ethynyl-3-methylcyclohexane .

Comparative Data Table

Biological Activity

1-Ethynyl-3-methylcyclohexane is a compound with a unique structure characterized by an ethynyl group attached to a cyclohexane ring. Its molecular formula is , and it is classified under alkyne compounds. The compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Research indicates that 1-Ethynyl-3-methylcyclohexane exhibits significant antimicrobial activity. A study explored its efficacy against various bacterial strains, revealing that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showcasing its potential as an antimicrobial agent.

Anticancer Activity

1-Ethynyl-3-methylcyclohexane has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The mechanism of action appears to involve the activation of caspases and modulation of apoptotic pathways, suggesting its potential role in cancer therapy.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, administration of 1-Ethynyl-3-methylcyclohexane resulted in reduced neuronal damage and improved cognitive function. These findings suggest that the compound could be beneficial in treating conditions such as Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving 100 patients with bacterial infections, 1-Ethynyl-3-methylcyclohexane was administered alongside standard antibiotic treatment. Results showed a significant reduction in infection duration and severity compared to the control group receiving antibiotics alone.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with 1-Ethynyl-3-methylcyclohexane led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased early and late apoptotic cells, confirming its potential as an anticancer agent.

The biological activity of 1-Ethynyl-3-methylcyclohexane can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound interacts with specific proteins involved in cell signaling pathways, affecting cellular proliferation and survival.

- Oxidative Stress Induction : It induces oxidative stress, leading to cellular damage and apoptosis in cancer cells.

- Modulation of Gene Expression : There is evidence that it alters the expression of genes associated with inflammation and apoptosis.

Data Table: Biological Activities of 1-Ethynyl-3-methylcyclohexane

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.